![molecular formula C15H18N2O B1303901 N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide CAS No. 885950-23-2](/img/structure/B1303901.png)
N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide
Vue d'ensemble
Description
The compound N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide is a chemical entity that can be associated with a class of compounds known for their biological activities, particularly as opioid kappa agonists. These compounds are characterized by the presence of a pyrrolidinyl group and an acetamide moiety, which are common structural features in various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related N-substituted acetamides involves various chemical reactions, starting from basic building blocks to more complex structures. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen was described, leading to compounds with significant opioid kappa agonist activity . Another study reported the synthesis of an N-substituted acetamide derivative through a coupling reaction, followed by crystallization . These synthetic approaches typically involve multi-step reactions, including acylation, alkylation, and coupling reactions, which are tailored to introduce specific functional groups that confer the desired biological properties.
Molecular Structure Analysis
The molecular structure of N-substituted acetamides is often confirmed using various spectroscopic techniques, such as NMR, FT-IR, and X-ray diffraction studies. For example, the crystal structure of related compounds has been determined, revealing the planarity or non-planarity of the amide unit in relation to the attached aromatic rings . The dihedral angles between the planes of the amide group and the aromatic rings can influence the overall molecular conformation, which is crucial for the interaction with biological targets.
Chemical Reactions Analysis
N-substituted acetamides can undergo various chemical reactions, including intramolecular cyclization, as demonstrated in the synthesis of phenyl-2(1H)-pyridinones from N-(3-oxoalkenyl)phenylacetamides . The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups, as well as the reaction conditions such as the presence of a base or acid catalyst. These reactions are important for the diversification of the chemical space and the discovery of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides are closely related to their molecular structure. The presence of hydrogen bonding, intramolecular π-π stacking, and Van der Waals forces can significantly stabilize the compounds and influence their solubility, melting points, and crystallization behavior . Theoretical calculations, such as density functional theory (DFT), are often employed to predict these properties and to understand the electronic characteristics of the molecules, such as the distribution of electron density and the energy of frontier molecular orbitals .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A new series of compounds similar to N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide were synthesized and evaluated for their antimicrobial activity. These compounds were characterized by various spectroscopic methods, showing potential as antibacterial and antifungal agents (Mahyavanshi et al., 2017).
- Another study focused on the synthesis of a fluorinated derivative of a sigma-1 receptor modulator, highlighting the process of transformation and hydrogenation leading to the creation of a structurally related compound (Kuznecovs et al., 2020).
- The crystal structure and density functional theory (DFT) study of N-phenyl-N-(pyridin-4-yl)acetamide provided insights into the molecular structure, showcasing the planarity of the amide unit and its dihedral angles with benzene and pyridine rings (Umezono & Okuno, 2015).
Potential Pharmacological Activities
- N-Phenyl-2-[1-[3-(2-pyridinylethynyl)benzoyl]-4-piperidine]acetamide and related derivatives showed oral activity in an animal model predictive of clinical efficacy for the treatment of anxiety, indicating their potential as novel anxiolytics with modest affinity for neurokinin NK-1 and 2 receptors (Kordik et al., 2006).
- The effects of an atypical anxiolytic on alcohol intake in alcohol-preferring rats were studied, showing a dose-dependent reduction in alcohol intake without significant effects on food or water intake. This suggests the compound's potential in reducing alcohol consumption (Rezvani et al., 2007).
Green Synthesis and Antimicrobial Activity
- A study on the green synthesis of N-substituted benzimidazoles highlighted their significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), with the derivative 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide showing 6-fold more potency compared to the standard drug Sultamicillin (Chaudhari et al., 2020).
Chemoselective Acetylation
- The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase was explored for the synthesis of antimalarial drugs, demonstrating the process optimization, mechanism, and kinetics of this green chemistry approach (Magadum & Yadav, 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(3-pyrrolidin-1-ylprop-1-ynyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-13(18)16-15-8-4-6-14(12-15)7-5-11-17-9-2-3-10-17/h4,6,8,12H,2-3,9-11H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFVIQWXQZSEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205742 | |
| Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide | |
CAS RN |
885950-23-2 | |
| Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[3-(1-Pyrrolidinyl)-1-propyn-1-yl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)

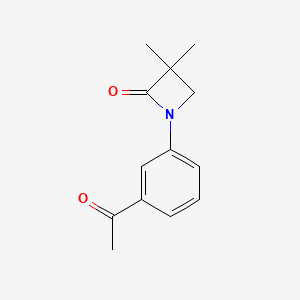
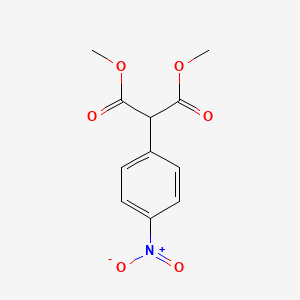
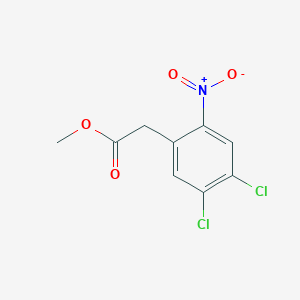
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)
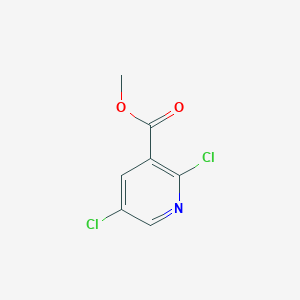
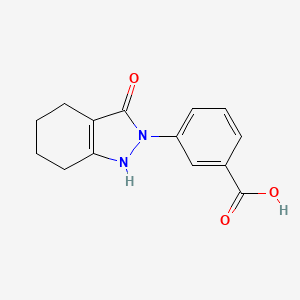
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)

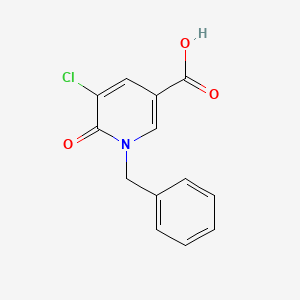
![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)
